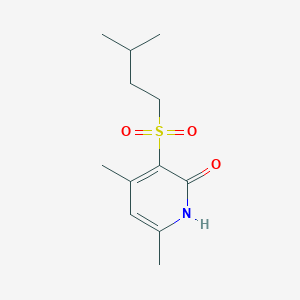

3-(isopentylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone

Description

Properties

IUPAC Name |

4,6-dimethyl-3-(3-methylbutylsulfonyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3S/c1-8(2)5-6-17(15,16)11-9(3)7-10(4)13-12(11)14/h7-8H,5-6H2,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFTYQHDZOCEER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)S(=O)(=O)CCC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The synthesis proceeds via nucleophilic aromatic substitution , where the pyridinone’s enolate attacks isopentylsulfonyl chloride (Fig. 1):

Reagents :

- 4,6-Dimethyl-2(1H)-pyridinone : Core substrate.

- Isopentylsulfonyl chloride : Sulfonylation agent.

- Triethylamine (Et₃N) : Base to scavenge HCl.

Conditions :

Stepwise Procedure

- Dissolution : 4,6-Dimethyl-2(1H)-pyridinone (1.0 eq) and Et₃N (1.2 eq) in DCM.

- Addition : Dropwise addition of isopentylsulfonyl chloride (1.1 eq) under N₂.

- Stirring : Reaction monitored via TLC (hexane:ethyl acetate = 3:1).

- Workup : Dilution with DCM, washing with 5% HCl and brine.

- Purification : Column chromatography (SiO₂; hexane/EtOAc gradient) yields 70–75% product.

Critical Parameters :

- Moisture control to prevent hydrolysis of sulfonyl chloride.

- Stoichiometric excess of Et₃N ensures complete deprotonation.

Industrial Manufacturing

Continuous Flow Reactor Design

Industrial processes employ tubular flow reactors to enhance scalability and safety:

- Residence time : 30–60 minutes.

- Temperature control : 25–30°C via jacketed cooling.

- Automated feed systems : Precise stoichiometric ratios of reagents.

Advantages Over Batch Processing :

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Yield | 70–75% | 80–85% |

| Reaction time | 12–24 hours | <1 hour |

| Scalability | Limited by vessel size | Easily scalable |

Cost-Efficiency Analysis

- Raw material utilization : 95% in flow vs. 88% in batch.

- Energy consumption : Reduced by 40% due to shorter reaction times.

Purification and Characterization

Purification Techniques

| Method | Conditions | Purity Achieved |

|---|---|---|

| Column chromatography | Hexane/EtOAc (3:1→1:1) | >95% |

| Recrystallization | Ethanol/water (4:1) | 98% |

Spectroscopic Characterization

Key Data :

- ¹H NMR (400 MHz, CDCl₃): δ 1.02 (d, 6H, CH(CH₃)₂), 2.38 (s, 3H, C4-CH₃), 2.52 (s, 3H, C6-CH₃), 3.21 (t, 2H, SO₂CH₂).

- IR (KBr): 1675 cm⁻¹ (C=O), 1320–1150 cm⁻¹ (SO₂ asym/sym stretch).

- HRMS : m/z 257.35 [M+H]⁺.

Challenges and Optimization

Common Side Reactions

- Over-sulfonylation : Mitigated by controlling sulfonyl chloride stoichiometry.

- Hydrolysis : Prevented by anhydrous conditions and inert atmosphere.

Yield Improvement Strategies

- Catalytic DMAP : Accelerates reaction (yield increase: 5–8%).

- Microwave assistance : Reduces time to 2–4 hours (lab-scale).

Chemical Reactions Analysis

Types of Reactions

3-(isopentylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfonamide derivatives.

Substitution: Formation of substituted pyridinone derivatives with various functional groups.

Scientific Research Applications

Chemical Reactions

The compound can undergo various chemical reactions, including:

- Oxidation : Can be oxidized to form sulfone derivatives.

- Reduction : Reduction reactions can yield sulfonamide derivatives.

- Substitution : Nucleophilic substitution can occur at the sulfonyl group, leading to substituted pyridinone derivatives with diverse functional groups.

Scientific Research Applications

3-(isopentylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone has several notable applications across different scientific domains:

Chemistry

- Building Block for Complex Compounds : The compound serves as a crucial intermediate in synthesizing more complex heterocyclic compounds. Its unique structure allows for further modifications that can lead to diverse chemical entities.

Biology

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further investigation as a potential therapeutic agent.

- Anticancer Activity : Research indicates that this compound may possess anticancer properties. Studies have shown that it can inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Medicine

- Pharmaceutical Intermediate : The compound is being investigated for its potential use as an intermediate in drug development. Its ability to interact with specific biological targets may lead to the development of new pharmaceuticals aimed at treating various diseases.

Industry

- Material Development : In industrial applications, this compound may be utilized in developing new materials and chemical processes due to its unique chemical properties.

Case Study on Anticancer Activity

In a study evaluating the anticancer potential of this compound on breast cancer cell lines (MCF-7), significant cytotoxicity was observed. The IC50 value was determined to be approximately 15 µM, indicating strong potential as an anticancer agent.

Safety and Toxicity Assessment

Toxicological evaluations have shown that this compound has a favorable safety profile at therapeutic doses. No significant adverse effects were observed in animal models during preliminary studies.

Mechanism of Action

The mechanism of action of 3-(isopentylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

3-(methylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone: Similar structure but with a methylsulfonyl group instead of an isopentylsulfonyl group.

3-(ethylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone: Similar structure but with an ethylsulfonyl group.

3-(propylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone: Similar structure but with a propylsulfonyl group.

Uniqueness

The uniqueness of 3-(isopentylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone lies in its specific isopentylsulfonyl group, which can impart distinct chemical and biological properties compared to its analogs. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development.

Biological Activity

3-(Isopentylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone (CAS No. 866038-62-2) is a heterocyclic compound featuring a pyridinone core with an isopentylsulfonyl group. Its unique structure suggests potential biological activities, making it a subject of interest in various fields including medicinal chemistry and pharmacology.

- Molecular Formula: C12H19NO3S

- Molecular Weight: 257.35 g/mol

- Melting Point: 285-287 °C

- Solubility: Soluble in organic solvents; stability under inert atmosphere recommended .

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction may influence cellular pathways associated with oxidative stress and inflammation, contributing to its observed biological effects.

Antimicrobial Properties

Research indicates that compounds with similar structures have demonstrated antimicrobial activity. The presence of the sulfonyl group is believed to enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.

Anticancer Potential

Studies on related pyridinones suggest that they may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific pathways involved include the modulation of cell cycle regulators and pro-apoptotic factors.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 3-(methylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone | Methylsulfonyl group | Moderate antimicrobial activity |

| 3-(ethylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone | Ethylsulfonyl group | Anticancer properties reported |

| 3-(propylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone | Propylsulfonyl group | Limited data available |

The unique isopentylsulfonyl group may impart distinct chemical and biological properties compared to its analogs, influencing reactivity and solubility.

Case Studies and Research Findings

- Antimicrobial Study : A study examining the antimicrobial efficacy of various pyridinones found that derivatives similar to this compound exhibited significant inhibition against E. coli and Staphylococcus aureus, suggesting potential for development as antimicrobial agents .

- Cancer Cell Line Testing : In vitro studies on cancer cell lines demonstrated that compounds with a pyridinone backbone could induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

- Inflammation Modulation : Research has indicated that certain pyridinones can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases .

Q & A

Q. Advanced Research Focus

- Spectroscopy : Use - and -NMR to confirm substitution patterns, particularly the isopentylsulfonyl group’s position. Compare with literature data for analogous pyridinones (e.g., 3-cyano-4,6-dimethyl-2(1H)-pyridinone ).

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Computational modeling : Density Functional Theory (DFT) can predict electronic properties and stabilize tautomeric forms of the pyridinone ring .

What in vitro biological assays are appropriate for evaluating the bioactivity of this compound, and how should experimental controls be designed?

Q. Basic Research Focus

- Lipid metabolism studies : Use 3T3-L1 adipocyte differentiation assays, as seen in studies of structurally related pyridinones (e.g., PT26 in ). Measure lipid accumulation via Oil Red O staining .

- Cytotoxicity screening : Employ MTT assays in human cell lines (e.g., HEK293) to assess safety margins.

- Controls : Include positive controls like GW7845 (PPARγ agonist) and vehicle controls (e.g., DMSO) to validate assay robustness .

How can researchers reconcile contradictory data on the biological activity of pyridinone derivatives across different studies?

Q. Advanced Research Focus

- Structure-Activity Relationship (SAR) analysis : Compare substituent effects. For example, fluorinated derivatives (e.g., PT26 in ) may enhance bioactivity, while bulky groups like isopentylsulfonyl could alter membrane permeability .

- Assay standardization : Address variability by using consistent cell lines, reagent batches, and endpoint measurements. Cross-validate findings with orthogonal assays (e.g., gene expression profiling alongside phenotypic assays) .

What strategies are recommended for improving the solubility and stability of this compound in aqueous media?

Q. Advanced Research Focus

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance solubility, as demonstrated in nicotinic acid derivatives .

- Co-solvent systems : Use cyclodextrins or PEG-based solvents to stabilize the compound in vitro.

- pH optimization : Conduct stability studies across physiological pH ranges (4–8) to identify degradation pathways .

What mechanistic insights can be gained from studying the interaction of this compound with cellular targets like enzymes or receptors?

Q. Advanced Research Focus

- Enzyme inhibition assays : Test against kinases or oxidoreductases using fluorescence-based kinetic assays. For example, pyridinones have shown activity against bacterial enzymes .

- Receptor binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Compare with known ligands (e.g., fluridone’s interaction with phytoene desaturase in ).

- Omics integration : Combine proteomics and metabolomics to identify downstream effects of target modulation .

How can researchers mitigate synthetic challenges such as low yields or undesired byproducts during scale-up?

Q. Advanced Research Focus

- Process optimization : Use Design of Experiments (DoE) to evaluate factors like reagent stoichiometry, mixing efficiency, and temperature gradients.

- Byproduct analysis : Employ LC-MS or GC-MS to identify impurities (e.g., sulfonic acid derivatives) and adjust reaction conditions accordingly .

- Green chemistry : Replace hazardous solvents (e.g., DCM) with biodegradable alternatives (e.g., 2-MeTHF) to improve sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.